

An In-depth Technical Guide to the Solubility and Stability Profile of Quercetin

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Compound of Interest

Compound Name: Velloquercetin

Cat. No.: B1203498

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A Note on "**Velloquercetin**": The compound "**Velloquercetin**" requested in the topic of this guide was not found in an extensive search of scientific literature. It is presumed to be a typographical error or a proprietary name not in the public domain. This guide will focus on the well-researched and structurally related flavonoid, Quercetin, to provide a representative and data-rich profile that aligns with the core requirements of the original request.

Quercetin is a prominent dietary flavonoid found in a wide variety of fruits, vegetables, and grains. It is the subject of extensive research due to its potent antioxidant, anti-inflammatory, and potential therapeutic properties. Understanding its solubility and stability is critical for its application in research and drug development.

Solubility Profile of Quercetin

The solubility of Quercetin is a key determinant of its bioavailability and formulation possibilities. As a polyphenolic compound, its solubility is generally low in aqueous solutions and significantly higher in organic solvents.

Table 1: Quantitative Solubility of Quercetin in Various Solvents

Solvent	Temperature (°C)	Solubility (mmol·L ⁻¹)
Acetone	50	80.08 ± 1.00
tert-Amyl Alcohol	50	67.01 ± 0.57
Acetonitrile	50	5.40 ± 0.79

Data sourced from Journal of Chemical & Engineering Data.

Stability Profile of Quercetin

Quercetin's stability is influenced by several environmental factors, including pH, temperature, and light exposure. Degradation typically involves oxidation, particularly of the catechol group in the B-ring and the C-ring structure.

Table 2: Degradation Rate Constants (k) for Quercetin under Various Conditions

Temperature (°C)	pH	Rate Constant (k) (h ⁻¹)
37	6.0	0.0281
37	7.5	0.375
50	7.0 (assumed)	0.245
65	7.0 (assumed)	1.42

Data indicates that Quercetin degradation significantly increases with both rising pH and temperature.^{[1][2][3]}

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standard method for determining the solubility of a compound in a given solvent system.

- **Preparation of Supersaturated Solution:** Add an excess amount of Quercetin to a known volume of the selected solvent in a sealed vial or flask.
- **Equilibration:** Agitate the mixture at a constant temperature using an orbital shaker or magnetic stirrer for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
- **Phase Separation:** Cease agitation and allow the solution to rest at the constant temperature for a sufficient time to allow undissolved solids to sediment. Alternatively, centrifuge the samples to pellet the excess solid.
- **Sample Collection and Dilution:** Carefully withdraw an aliquot from the clear supernatant. Immediately dilute the aliquot with a suitable solvent to prevent precipitation.
- **Quantification by HPLC:**
 - **Chromatographic Conditions:**
 - **Column:** C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m).
 - **Mobile Phase:** A gradient of methanol and water (with 0.1% formic acid) is common.
 - **Flow Rate:** 1.0 mL/min.
 - **Detection:** UV detector at a wavelength corresponding to the absorbance maximum of Quercetin (around 370 nm).
 - **Analysis:** Inject the diluted sample into the HPLC system.
- **Calculation:** Determine the concentration of Quercetin in the sample by comparing its peak area to a standard curve prepared with known concentrations of Quercetin. Calculate the initial solubility in the solvent, accounting for the dilution factor.

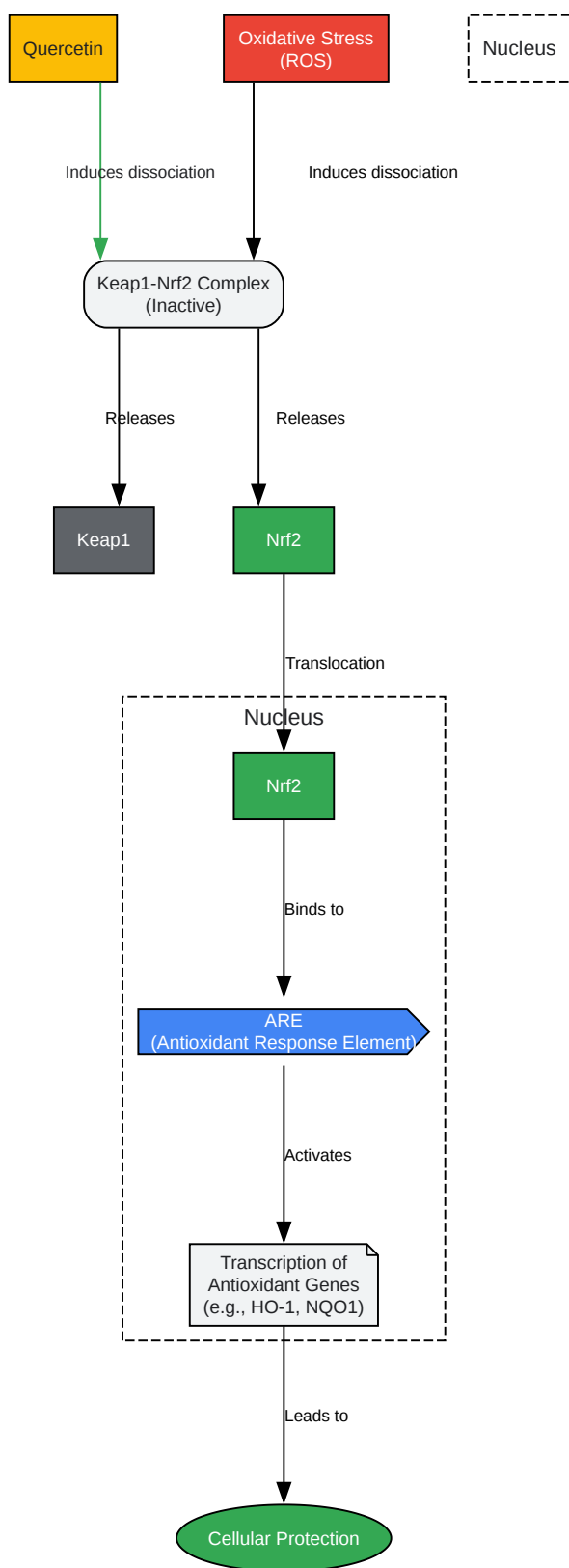
Protocol for Assessing Chemical Stability

This protocol describes a method to evaluate the degradation kinetics of Quercetin under specific environmental conditions.

- **Stock Solution Preparation:** Prepare a stock solution of Quercetin in a stable solvent (e.g., methanol or DMSO).
- **Reaction Buffer Preparation:** Prepare buffer solutions at the desired pH values (e.g., pH 4.0, 7.4, 9.0).
- **Initiation of Stability Study:** Dilute the Quercetin stock solution into the pre-warmed reaction buffers to a final known concentration.
- **Incubation:** Incubate the solutions in a temperature-controlled environment (e.g., water bath or incubator) at the desired temperatures. For photostability testing, expose samples to a controlled light source (e.g., ICH-compliant photostability chamber). Protect control samples from light.
- **Time-Point Sampling:** At designated time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.
- **Reaction Quenching:** Immediately stop the degradation process by adding a quenching agent (e.g., a strong acid like HCl) or by diluting the sample in a cold mobile phase.
- **Quantification by HPLC:** Analyze the samples using the HPLC method described in section 3.1 to determine the remaining concentration of Quercetin.
- **Kinetic Analysis:** Plot the natural logarithm of the Quercetin concentration versus time. The slope of the resulting line will be the negative of the first-order degradation rate constant (-k).

Visualization of a Key Signaling Pathway

Quercetin is known to modulate numerous signaling pathways. One of the most well-documented is its activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway.



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Caption: Quercetin activates the Nrf2 antioxidant pathway.

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